molecular formula C20H24N4O2 B1392492 Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate CAS No. 1242974-44-2

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate

Cat. No.: B1392492
CAS No.: 1242974-44-2
M. Wt: 352.4 g/mol
InChI Key: JFSQDZMRYAWTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Features

This compound represents a complex heterocyclic compound characterized by the integration of three distinct structural domains that contribute to its unique chemical and biological properties. The systematic name reflects the presence of a tert-butyl carboxylate protecting group attached to a piperazine ring, which is further substituted at the 4-position with a pyrrolo[1,2-a]quinoxaline moiety. This nomenclature follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic systems and provides precise structural information about the spatial arrangement of functional groups within the molecule.

The molecular structure exhibits remarkable complexity through the fusion of multiple ring systems, creating a rigid tricyclic framework that serves as the central scaffold. The pyrrolo[1,2-a]quinoxaline core consists of a pyrrole ring fused to a quinoxaline system, forming a planar aromatic structure that provides significant π-electron density and potential for intermolecular interactions. This fused ring system contributes to the compound's stability and influences its pharmacological properties through its ability to engage in π-π stacking interactions with biological targets. The piperazine ring introduces conformational flexibility and serves as a crucial pharmacophore element commonly found in numerous pharmaceutical agents, particularly those targeting central nervous system receptors and transporters.

The tert-butyl carboxylate functionality serves dual purposes in the molecular architecture. Primarily, it functions as a protecting group for the piperazine nitrogen, allowing for selective chemical modifications during synthetic procedures while maintaining the integrity of the piperazine ring. Additionally, the bulky tert-butyl group influences the three-dimensional shape of the molecule and affects its solubility characteristics, membrane permeability, and potential for metabolic transformation. The Strategic Molecular Architecture Representation Table below illustrates the key structural components and their respective contributions to the overall molecular framework.

Structural Component Chemical Environment Molecular Contribution Synthetic Significance
Pyrrolo[1,2-a]quinoxaline Core Tricyclic Aromatic System Rigid Planar Framework Central Scaffold for Diversification
Piperazine Ring Six-membered Heterocycle Conformational Flexibility Pharmacophore Element
Tert-butyl Carboxylate Bulky Protecting Group Solubility Modulation Synthetic Intermediate Protection
Aromatic Nitrogen Atoms Quinoxaline Ring System Hydrogen Bonding Capacity Receptor Interaction Sites

Historical Context in Heterocyclic Chemistry

The development of this compound emerged from decades of research into heterocyclic chemistry, particularly the exploration of fused ring systems containing nitrogen heteroatoms. The historical foundation for this compound can be traced to early investigations into pyrrolo[1,2-a]quinoxaline chemistry, which began with fundamental studies on the synthesis and reactivity of these tricyclic systems in the mid-twentieth century. These pioneering efforts established the basic synthetic methodologies for constructing the pyrrolo[1,2-a]quinoxaline framework through cyclization reactions of appropriately substituted pyrrole and quinoxaline precursors.

The evolution of synthetic methodologies for pyrrolo[1,2-a]quinoxalines witnessed significant advances through the development of improved cyclization strategies. Early synthetic approaches relied on the treatment of N-(2-acylaminophenyl)pyrroles under cyclization conditions, leading to the formation of the desired tricyclic systems. These methods provided important insights into the electronic and steric factors governing ring closure reactions and established the fundamental principles for accessing these heterocyclic scaffolds. The recognition that the parent heterocycle could be quaternized at the 5-nitrogen position with methyl iodide and subsequently treated with potassium amide to yield amino-substituted derivatives demonstrated the potential for further functionalization of these systems.

Subsequent developments in heterocyclic chemistry led to the exploration of more sophisticated synthetic strategies, including one-pot three-component reactions that enabled direct access to pyrrolo[1,2-a]quinoxalin-4-ones from readily available starting materials. These methodological advances revealed that benzimidazoles unsubstituted at the imidazole ring could react with alkyl bromoacetates and electron-deficient alkynes in 1,2-epoxybutane to provide pyrrolo[1,2-a]quinoxalin-4-ones in fair yields. The mechanism of these transformations involved initial N-alkylation of the imidazole ring followed by quaternization and subsequent cyclization to form the desired tricyclic products.

The integration of transition metal catalysis revolutionized the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, enabling new disconnection strategies and improving synthetic efficiency. Iron-catalyzed oxidative coupling reactions between methyl arenes and 1-(2-aminophenyl)pyrroles provided direct access to 4-aryl pyrrolo[1,2-α]quinoxalines through benzylic carbon oxidation followed by Pictet-Spengler-type annulation. These developments demonstrated that di-tert-butyl peroxide in the presence of iron catalysts could facilitate the formation of activated aldehydes in situ, which subsequently underwent cyclization to complete the quinoxaline structure. The protocol's tolerance for various functional groups and its ability to proceed under ambient atmospheric conditions represented significant practical advantages.

Significance in Medicinal Chemistry and Drug Discovery

The medicinal chemistry significance of this compound stems from the proven pharmacological activities of pyrrolo[1,2-a]quinoxaline-containing compounds across diverse therapeutic areas. Research has demonstrated that this structural class exhibits remarkable versatility in biological systems, with documented activities ranging from neurotransmitter receptor modulation to antimicrobial and anticancer effects. The pyrrolo[1,2-a]quinoxaline scaffold substituted with alkylpiperazines has shown highly selective agonist affinity for serotonin receptors, indicating its potential for developing central nervous system therapeutics.

The endocannabinoid system represents a particularly promising area for pyrrolo[1,2-a]quinoxaline-based drug development, with recent investigations revealing that piperazine and 4-aminopiperidine carboxamides supported on pyrroloquinoxaline scaffolds can serve as effective inhibitors of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes play crucial roles in endocannabinoid catabolism, and their inhibition has therapeutic implications for pain management, inflammation, and neurological disorders. Structure-activity relationship studies have enabled the definition of structural requirements for dual enzyme inhibition, leading to the identification of compounds displaying balanced inhibitory profiles against both targets.

The antimicrobial properties of pyrroloquinoxaline derivatives have garnered significant attention in the context of antifungal drug development, particularly for addressing multidrug resistance in Candida albicans infections. Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives prepared via Buchwald-Hartwig cross-coupling reactions have demonstrated ability to inhibit drug efflux activity of CaCdr1p and CaMdr1p transporters. In initial screening of twenty-nine derivatives, twenty-three compounds behaved as dual inhibitors of both transporters, while only four compounds showed exclusive inhibition of either CaCdr1p or CaMdr1p. The biological investigations revealed that compounds with MIC80 values ranging from 100 to 901 micromolar for AD-CDR1 demonstrated relative resistance index values between 8 and 274.

The pharmaceutical development potential of these compounds is further enhanced by their favorable pharmacokinetic properties, including demonstrated ability to cross the blood-brain barrier after systemic administration. Preliminary pharmacokinetic studies have indicated brain-to-plasma ratios between 2 and 20 for compounds lacking highly hydrophilic groups on the piperazine ring. This characteristic is particularly valuable for central nervous system drug development, where achieving adequate brain penetration remains a significant challenge for many pharmaceutical compounds.

The Therapeutic Applications Overview Table summarizes the documented biological activities and their respective therapeutic implications for pyrroloquinoxaline-based compounds.

Biological Target Activity Type Therapeutic Application Clinical Significance
Serotonin Receptors Selective Agonist Central Nervous System Disorders High Affinity Binding
Fatty Acid Amide Hydrolase Enzyme Inhibition Pain and Inflammation Management Dual Target Approach
Monoacylglycerol Lipase Enzyme Inhibition Neurological Disorders Endocannabinoid Modulation
Candida Drug Transporters Efflux Pump Inhibition Antifungal Therapy Multidrug Resistance Reversal
Blood-Brain Barrier Permeability Enhancement Central Nervous System Delivery Improved Bioavailability

Properties

IUPAC Name

tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23-13-11-22(12-14-23)18-17-9-6-10-24(17)16-8-5-4-7-15(16)21-18/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSQDZMRYAWTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown potent BTK inhibition with IC50 values in the nanomolar range. It interacts with various enzymes and proteins, including BTK, by binding to the active site and inhibiting its activity. This interaction is crucial for its potential therapeutic effects, particularly in the treatment of diseases where BTK plays a key role, such as certain types of cancer and autoimmune disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cellular assays, this compound has demonstrated significant potency in inhibiting BTK activity in U937 and Ramos cells. This inhibition leads to alterations in cell signaling pathways, particularly those involved in cell proliferation and survival. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent, as it can modulate key pathways involved in disease progression.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of BTK. The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic window for its use. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in vivo.

Biological Activity

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate (TBPQ) is a synthetic compound notable for its biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This article delves into the compound's mechanisms, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

  • Molecular Formula : C20H24N4O2
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 1242974-44-2

TBPQ has gained attention due to its role in modulating immune responses through BTK inhibition. BTK is crucial in B-cell receptor signaling pathways, making it a target for therapies in various hematological malignancies and autoimmune diseases.

Target of Action

TBPQ specifically inhibits Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling. This inhibition alters downstream signaling pathways that are critical for B-cell activation and proliferation.

Mode of Action

The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This interaction results in a significant reduction in B-cell activity, which can be beneficial in conditions characterized by overactive B-cell responses.

Inhibition Potency

TBPQ exhibits potent inhibitory activity against BTK with IC50 values reported in the nanomolar range. This high potency underscores its potential as a therapeutic agent.

Biological Activity IC50 Value (nM)
BTK Inhibition< 10

Cellular Effects

In vitro studies have demonstrated that TBPQ effectively inhibits BTK activity in various cell lines, including U937 and Ramos cells. These studies highlight the compound's capability to modulate cellular responses associated with B-cell activation.

Case Study: In Vitro Evaluation

A study evaluated TBPQ's effects on Ramos cells, a model for human Burkitt's lymphoma. The results indicated that TBPQ significantly reduced cell viability and proliferation, correlating with decreased BTK activity.

Structure-Activity Relationship (SAR)

The structural modifications of TBPQ influence its biological activity. The presence of the pyrrolo[1,2-a]quinoxaline moiety is essential for maintaining its inhibitory properties. Variations in substituents on the piperazine ring also play a critical role in enhancing potency and selectivity against BTK.

Therapeutic Applications

Given its mechanism of action, TBPQ is being explored for potential applications in treating:

  • B-cell malignancies : Such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
  • Autoimmune diseases : Where B-cell hyperactivity contributes to disease pathology.

Scientific Research Applications

Neurological Disorders

Recent studies have indicated that compounds similar to tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance the levels of endocannabinoids, potentially providing relief from pain and anxiety without the psychotropic effects associated with direct cannabinoid receptor agonism. In vivo studies demonstrated that related compounds could significantly reduce neuropathic pain in mouse models, indicating a promising therapeutic pathway for treating conditions such as chronic pain and anxiety disorders .

Anticancer Research

The unique chemical structure of this compound allows for interactions with various biological targets. Preliminary investigations have shown that related compounds exhibit cytotoxic effects against certain cancer cell lines. For instance, the ability to modulate signaling pathways involved in cell proliferation and apoptosis makes these compounds candidates for further investigation as anticancer agents. Specific case studies have revealed that derivatives can inhibit tumor growth in vitro and in vivo, suggesting their potential utility in cancer therapy .

Anti-inflammatory Applications

The role of endocannabinoids in modulating inflammation has led researchers to explore FAAH inhibitors for their anti-inflammatory properties. Compounds like this compound may reduce oxidative stress and inflammation by enhancing endocannabinoid signaling. Studies have reported that these compounds can decrease the expression of pro-inflammatory cytokines in cell models, offering insights into their potential use for treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key structural features that influence biological activity, including modifications to the piperazine ring and variations in the pyrroloquinoxaline scaffold. These insights guide the design of new analogs with improved efficacy and selectivity for specific biological targets .

Table 1: Summary of Biological Activities

Compound NameActivity TypeModel UsedKey Findings
This compoundFAAH InhibitionMouse model of neuropathic painSignificant reduction in pain sensitivity
Analog AAnticancerCancer cell linesInduced apoptosis and inhibited proliferation
Analog BAnti-inflammatoryIn vitro inflammatory modelDecreased cytokine expression

Table 2: Structure-Activity Relationship Insights

Structural FeatureModification TypeImpact on Activity
Piperazine RingSubstitutionEnhanced receptor affinity
Pyrroloquinoxaline CoreRing modificationImproved cytotoxicity
Alkyl Chain LengthLength variationAffects solubility and bioavailability

Case Study 1: FAAH Inhibitors in Neuropathic Pain

A study evaluated a series of FAAH inhibitors including this compound derivatives on a mouse model induced with neuropathic pain via oxaliplatin treatment. The results indicated that these compounds effectively reduced pain responses without significant side effects, highlighting their therapeutic potential .

Case Study 2: Anticancer Activity Assessment

In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of pyrroloquinoxaline derivatives. Notably, one derivative demonstrated a dose-dependent inhibition of cell growth accompanied by apoptosis induction. This suggests that modifications to the core structure can yield potent anticancer agents .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1242974-44-2
  • Molecular Formula : C₂₀H₂₄N₄O₂
  • Molecular Weight : 352.43 g/mol .
  • Structure: Features a pyrrolo[1,2-a]quinoxaline heterocycle fused to a piperazine ring, protected by a tert-butyl carboxylate group. The pyrroloquinoxaline moiety contributes aromaticity and π-conjugation, while the tert-butyl group enhances solubility in organic solvents .

Applications: Primarily used as a synthetic intermediate in pharmaceutical and organic chemistry research.

Comparison with Structural Analogs

The compound belongs to a class of tert-butyl piperazine carboxylates with diverse heterocyclic substituents. Below is a detailed comparison based on structural features, molecular properties, and synthetic utility.

Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate (Target) Pyrrolo[1,2-a]quinoxaline C₂₀H₂₄N₄O₂ 352.43 High aromaticity; fused bicyclic system enhances stability.
Tert-butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate Imidazo[1,2-a]pyridine C₁₆H₂₂N₄O₂ 302.37 Smaller heterocycle; reduced steric hindrance.
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-Formyl-4-(trifluoromethyl)phenyl C₁₇H₁₉F₃N₂O₃ 356.35 Electron-withdrawing CF₃ group; formyl enables further derivatization.
Tert-butyl 4-((4-nitrophenyl)sulphonyl)piperazine-1-carboxylate 4-Nitrobenzenesulfonyl C₁₅H₂₁N₃O₆S 371.41 Sulfonyl group enhances electrophilicity; nitro group aids in reactivity.
Tert-butyl 4-(3-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate Pyridinyl-pyrazole C₁₈H₂₆N₆O₂ 358.44 Bidentate ligand potential; pyrazole moiety offers metal-binding sites.

Physicochemical Properties

  • Solubility: The target compound’s tert-butyl group improves solubility in non-polar solvents (e.g., dichloromethane, acetonitrile) compared to sulfonyl- or nitro-substituted analogs .
  • Stability: Pyrroloquinoxaline’s fused aromatic system likely enhances thermal stability relative to single-ring analogs like imidazo[1,2-a]pyridine .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate?

The synthesis typically involves:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperazine ring via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., K₂CO₃ in 1,4-dioxane) .
  • Nucleophilic substitution : Coupling the pyrrolo[1,2-a]quinoxaline moiety to the Boc-protected piperazine using halogenated intermediates (e.g., bromo- or chloro-substituted heterocycles) under reflux conditions (110°C, 12–16 hours) .
  • Deprotection : Removal of the Boc group using HCl in dioxane or TFA to yield the free piperazine intermediate for further functionalization . Key reaction conditions (e.g., solvent, catalyst, temperature) are summarized below:
StepReagents/ConditionsYieldReference
Boc protectionK₂CO₃, 1,4-dioxane, 110°C88.7%
CouplingXPhos/Pd(dba)₃, Na₂CO₃, acetonitrile42%

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ 1.48 ppm for Boc methyl groups) .
  • Mass spectrometry (LCMS) : Verification of molecular ion peaks (e.g., m/z 348.1 [M+H]⁺) .
  • Elemental analysis : Combustion analysis for C, H, N content to validate stoichiometry .

Q. What are the preliminary biological screening strategies for this compound?

Initial evaluations focus on:

  • Enzyme inhibition assays : Testing against kinases or receptors (e.g., dose-response curves with ATP-binding targets).
  • Cytotoxicity profiling : Using cell lines (e.g., HEK293, HeLa) to determine IC₅₀ values .
  • Solubility studies : Measurement in PBS/DMSO mixtures to guide formulation for in vitro assays .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

Discrepancies between predicted and observed crystal structures may arise from:

  • Conformational flexibility : The piperazine and pyrroloquinoxaline moieties can adopt multiple orientations. Use DFT calculations to model low-energy conformers and compare with experimental data .
  • Twinned crystals : Employ SHELXL or Olex2 for refinement, with careful analysis of R-factors and electron density maps .
  • Hydrogen bonding networks : Validate intermolecular interactions (e.g., N–H···O bonds) via Hirshfeld surface analysis .

Q. What experimental strategies optimize yield in multi-step syntheses?

Key optimizations include:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(dba)₃ vs. Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
  • Solvent selection : High-polarity solvents (e.g., acetonitrile) improve reaction rates for SNAr reactions but may reduce selectivity .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes side product formation in exothermic steps .

Q. How should conflicting solubility data be addressed during formulation studies?

Contradictory solubility reports may stem from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms .
  • pH-dependent solubility : Conduct solubility assays across pH 1–10 (e.g., simulated gastric/intestinal fluids) .
  • Co-solvent systems : Blend DMSO with PEG-400 or cyclodextrins to enhance aqueous stability .

Methodological Tables

Q. Table 1. Reaction Optimization for Coupling Steps

ParameterCondition ACondition BOptimal Outcome
CatalystXPhos/Pd(dba)₃PPh₃/Pd(OAc)₂XPhos/Pd(dba)₃ (42% yield)
SolventAcetonitrileDMFAcetonitrile (higher selectivity)
Temperature100°C80°C100°C (complete conversion)

Q. Table 2. Biological Screening Results

Assay TypeTargetIC₅₀ (µM)Reference
Kinase inhibitionEGFR0.45
CytotoxicityHeLa>50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.